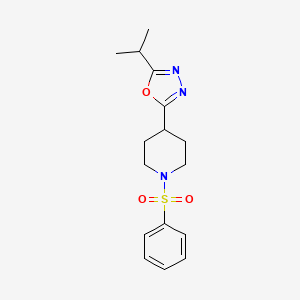

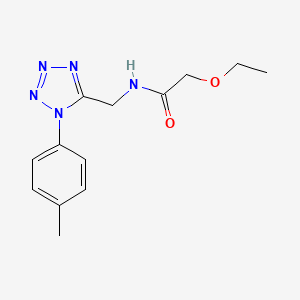

5-chloro-2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlights the creation of compounds with anti-inflammatory and analgesic properties. These compounds, showcasing structural complexity and biological relevance, indicate the potential utility of complex benzamides in synthesizing heterocyclic compounds with specific biological activities (Abu‐Hashem et al., 2020).

Material Science Applications

Incorporation of π-conjugated polymers into silica, such as poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites, explores the interface between organic semiconducting materials and inorganic matrices. This research paves the way for novel material applications, including in optoelectronics and sensing technologies (Kubo et al., 2005).

Biological Activity and Antiviral Applications

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrates significant antiavian influenza virus activity. This indicates the potential of structurally complex benzamides in contributing to the development of antiviral agents, underscoring the importance of synthetic organic chemistry in addressing global health challenges (Hebishy et al., 2020).

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis of glyburide , a drug used in the treatment of type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in the pancreatic beta cells .

Mode of Action

If it follows the action of glyburide, it may act by closing the atp-sensitive potassium channels in the pancreatic beta cell membrane, leading to depolarization and subsequent insulin release .

Biochemical Pathways

The compound may affect the insulin signaling pathway, given its potential role as an intermediate in the synthesis of glyburide . This pathway is crucial for glucose homeostasis and energy metabolism.

Result of Action

If it acts similarly to glyburide, it may result in increased insulin release, leading to decreased blood glucose levels .

properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c1-19-14-3-2-11(16)10-13(14)15(18)17-6-9-21-12-4-7-20-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTOPHFJWUHNCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2355151.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355152.png)

![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)

![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)

![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)